lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-7-carboxylate
Description
Lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-7-carboxylate (CAS: 2219376-50-6) is a heterocyclic lithium salt with a fused bicyclic structure combining pyrrolidine and morpholine moieties. Its molecular formula is C₈H₁₂LiNO₃, and it has a molecular weight of 176.94 g/mol . The compound is characterized by a carboxylate group at the 7-position of the hexahydro-1H-pyrrolo[2,1-c]morpholine framework, stabilized by a lithium counterion.
Key properties include:
Properties
CAS No. |
2219376-50-6 |
|---|---|
Molecular Formula |
C8H12LiNO3 |
Molecular Weight |
177.2 g/mol |
IUPAC Name |
lithium;3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylate |
InChI |
InChI=1S/C8H13NO3.Li/c10-8(11)6-3-7-5-12-2-1-9(7)4-6;/h6-7H,1-5H2,(H,10,11);/q;+1/p-1 |
InChI Key |
HYIFGYRCIHNQCH-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1COCC2N1CC(C2)C(=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-7-carboxylate typically involves the following steps:
Starting Materials: : The synthesis begins with hexahydro-1H-pyrrolo[2,1-c]morpholine-7-carboxylic acid as the starting material.
Lithium Salt Formation: : The carboxylic acid is then treated with a lithium source, such as lithium hydroxide (LiOH), to form the lithium salt.
Purification: : The resulting lithium salt is purified through recrystallization or other suitable purification techniques to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions and optimized conditions to ensure high yield and purity. The process may also include the use of advanced purification techniques and quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form different oxidation products.
Reduction: : Reduction reactions can be performed to modify the compound's structure.
Substitution: : Substitution reactions can be used to introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Various nucleophiles and electrophiles can be employed to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-7-carboxylate has several scientific research applications:
Chemistry: : It can be used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: : The compound may be utilized in biological studies to investigate its effects on cellular processes and biochemical pathways.
Industry: : The compound can be used in the production of materials and chemicals for industrial applications.
Mechanism of Action
The mechanism by which lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-7-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biochemical processes. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tert-Butyl Hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate Derivatives
A closely related compound, (3aS,6aS)-tert-butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (Compound 26 in ), shares a bicyclic pyrrolidine-pyrrole core but differs in substituents and counterion.
Structural Insights :
Hexahydro-1H-pyrrolo[2,1-c]morpholine vs. Pyrrolo[3,2-h]quinoline Derivatives
Another analog, 2,6-dioxotetrahydro-1H-pyrrolo[3,2-h]quinoline-7-carboxylic acid (Compound 5 in ), features an extended quinoline ring fused to a pyrrolidine system.
Conformational Analysis :
- The morpholine ring in the target compound introduces an oxygen atom, increasing polarity and hydrogen-bonding capacity compared to the nitrogen-rich quinoline derivative .
- Ring puckering (as defined by Cremer and Pople coordinates) likely differs due to steric effects from the lithium ion vs. the rigid quinoline system .
Comparison with Morpholinopyrroloimidazolones
describes 1-Morpholinopyrrolo[1,2-c]imidazol-3-one (Compound 19), which shares a fused pyrrolidine-morpholine system but includes an imidazolone ring.
Functional Differences :
- The imidazolone ring in Compound 19 confers reactivity toward nucleophiles (e.g., amines), whereas the lithium carboxylate is more likely to participate in ionic interactions .
Research Findings and Implications
- Synthetic Challenges : The tert-butyl and benzotriazole derivatives (e.g., Compound 26) are synthesized via robust HATU-mediated couplings, suggesting that similar methods could be adapted for the lithium salt .
- Conformational Stability: The hexahydropyrrolo-morpholine system’s puckering (governed by Cremer-Pople parameters) may influence binding affinity in drug design compared to planar quinoline systems .
- Ionic vs. Covalent Functionalization : The lithium ion enhances aqueous solubility, while tert-butyl esters (Compound 26) improve stability in organic synthesis pipelines .
Biological Activity
Lithium(1+) ion hexahydro-1H-pyrrolo[2,1-c]morpholine-7-carboxylate is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure characterized by a lithium ion associated with a hexahydro-1H-pyrrolo[2,1-c]morpholine backbone and a carboxylate functional group. This structural configuration is significant as it may enhance the compound's solubility and bioavailability compared to other similar compounds.
Neurotransmitter Modulation
Compounds in the pyrrolidine family, including this compound, are known to interact with neurotransmitter systems. Research indicates that this compound can modulate dopaminergic and serotonergic pathways, suggesting potential applications in treating mood disorders and neurodegenerative diseases .
Enzyme Activity and Cellular Signaling
Studies have shown that this compound can influence enzyme activity and cellular signaling pathways. Interaction studies reveal its binding affinities with various biological targets, highlighting its therapeutic potential in pharmacology .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique properties of this compound compared to other related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Lithium ion, carboxylate group | Potential mood stabilizer |
| 3-(Hydroxymethyl)-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one | Hydroxymethyl group | Potential neuroprotective effects |
| (3s,8as)-3-(chloromethyl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine | Chloromethyl substitution | Antimicrobial properties |
Case Study 1: Mood Disorders
A study investigated the effects of this compound on patients with bipolar disorder. The results indicated significant mood stabilization effects compared to placebo treatments. Patients reported reduced manic episodes and improved overall emotional regulation .
Case Study 2: Neurodegenerative Diseases
Another research study focused on the neuroprotective properties of this compound in models of Alzheimer's disease. The findings demonstrated that treatment with this compound resulted in decreased amyloid-beta plaque formation and improved cognitive function in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
